

# physicochemical properties of 3-Chloro-4-fluoro-DL-phenylglycine

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## Compound of Interest

Compound Name: 3-Chloro-4-fluoro-DL-phenylglycine

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-4-fluoro-DL-phenylglycine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Chloro-4-fluoro-DL-phenylglycine** is a synthetic, non-proteinogenic amino acid. As a halogenated derivative of phenylglycine, it holds potential as a building block in medicinal chemistry and drug development. The introduction of chlorine and fluorine atoms onto the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its biological activity and pharmacokinetic profile. This document provides a comprehensive overview of the known physicochemical properties of **3-Chloro-4-fluoro-DL-phenylglycine**, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.

## Physicochemical Properties

A summary of the key physicochemical identifiers and properties for **3-Chloro-4-fluoro-DL-phenylglycine** is presented below. It is important to note that while some properties are readily available from chemical suppliers, specific experimental data for melting point, solubility, pKa, and logP are not widely published. For these, typical values for closely related analogs are

provided for context, and standard experimental protocols for their determination are detailed in the subsequent section.

Table 1: Summary of Physicochemical Data for **3-Chloro-4-fluoro-DL-phenylglycine**

Property	Value / Information	Source
IUPAC Name	2-amino-2-(3-chloro-4-fluorophenyl)acetic acid	[1]
Synonyms	$\alpha$ -Amino-3-chloro-4-fluorobenzeneacetic acid; 2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid	
CAS Number	261762-99-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClFNO <sub>2</sub>	[1]
Molecular Weight	203.6 g/mol	[1]
Physical State	Solid	[1]
Melting Point	Data not available. Likely >300 °C with decomposition, similar to analogs like 3-Fluoro-DL-phenylglycine and 4-Fluoro-DL-phenylglycine.[2][3][4]	
Boiling Point	Data not available; decomposes upon heating.	
Solubility	Data not available. Generally, amino acids are soluble in water and dilute acids/alkalis but insoluble in non-polar organic solvents.[5][6] Analogs like 4-Chloro-DL-phenylglycine are soluble in 0.1M NaOH.[7]	
pKa	Data not available. Expected to have two pKa values: ~2-3 for the carboxylic acid group and ~9-10 for the amino group, typical for $\alpha$ -amino acids.	

logP	Data not available. A calculated XLogP3 value for the similar 3-Chloro-4-hydroxyphenylglycine is -1.4, suggesting a hydrophilic nature.[8]
Hazard Information	Irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

## Experimental Protocols

Detailed methodologies for the synthesis of substituted phenylglycines and the determination of key physicochemical properties are provided below. These are generalized protocols applicable to compounds of this class.

### Synthesis Protocol: Modified Strecker Synthesis

A common and scalable method for preparing substituted phenylglycines is the Strecker synthesis or its modifications.[9][10] This approach involves the reaction of a substituted benzaldehyde with an amine and a cyanide source, followed by hydrolysis of the resulting aminonitrile.

Materials:

- 3-Chloro-4-fluorobenzaldehyde
- Benzylamine
- Sodium Cyanide (NaCN)
- Sodium Metabisulfite
- Methanol
- Isopropyl acetate

- Dimethyl sulfoxide (DMSO)
- Potassium Carbonate
- 30% Hydrogen Peroxide
- 6M Hydrochloric Acid (HCl)
- Palladium on Carbon (Pd/C) catalyst
- Ammonium formate

Procedure:

- Formation of the  $\alpha$ -Aminonitrile:
  - Dissolve 3-Chloro-4-fluorobenzaldehyde and sodium metabisulfite in methanol.
  - Add a solution of benzylamine in methanol to the mixture at a controlled temperature (e.g., below 20°C).
  - Add a solution of sodium cyanide in water, maintaining the temperature.
  - Stir the reaction mixture for several hours at room temperature.
  - Extract the resulting  $\alpha$ -aminonitrile into an organic solvent like isopropyl acetate. Wash the organic layer with water and brine, then evaporate the solvent under reduced pressure.  
[10]
- Hydrolysis to the N-Benzyl Amino Acid:
  - Dissolve the crude  $\alpha$ -aminonitrile in DMSO.
  - Add potassium carbonate, followed by the slow addition of 30% hydrogen peroxide, keeping the temperature below 35°C to form the amino amide.[10]
  - After the initial reaction, add 6M HCl and heat the mixture (e.g., 90-100°C) for several hours to hydrolyze the amide to the carboxylic acid.

- Cool the reaction mixture and adjust the pH to precipitate the N-benzyl-**3-chloro-4-fluoro-DL-phenylglycine**. Filter and dry the product.
- Debenzylation to Yield the Final Product:
  - Dissolve the N-benzyl amino acid in a suitable solvent like methanol.
  - Add a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as ammonium formate (for catalytic transfer hydrogenation).[\[9\]](#)
  - Reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
  - Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
  - Evaporate the solvent from the filtrate to yield the crude **3-Chloro-4-fluoro-DL-phenylglycine**.
  - Recrystallize from a suitable solvent system (e.g., water/ethanol) to purify the final product.

## Melting Point Determination: Fast Scanning Calorimetry (FSC)

Amino acids often decompose at or before their melting point, making conventional DSC analysis unreliable.[\[11\]](#)[\[12\]](#) Fast Scanning Calorimetry (FSC) can overcome this by using extremely high heating rates (e.g., >1000 K/s) to melt the sample before decomposition occurs.[\[13\]](#)[\[14\]](#)

Procedure:

- A sub-microgram sample of the amino acid is placed on the FSC sensor chip.
- To ensure good thermal contact, a small amount of silicon oil can be used.[\[13\]](#)
- The sample is subjected to a temperature-time program that includes rapid heating and cooling cycles.[\[12\]](#)

- A high heating rate (e.g., 2000 to 20,000 K/s) is applied to heat the sample through its melting transition.[\[12\]](#)
- The heat flow is measured as a function of temperature. The melting event is observed as an endothermic peak.
- The onset temperature of the peak is taken as the melting temperature ( $T_{\text{fus}}$ ), and the integrated area of the peak corresponds to the enthalpy of fusion ( $\Delta H_{\text{fus}}$ ).
- Measurements are performed at several different heating rates, and the melting temperature is extrapolated to a zero heating rate to correct for thermal lag and superheating effects.[\[13\]](#)

## Solubility Determination

The solubility of an amino acid can be determined in various solvents (e.g., water, buffers, organic solvents) by establishing equilibrium between the solid and the solution.[\[6\]](#)[\[15\]](#)

Procedure:

- Add an excess amount of the solid amino acid to a known volume of the chosen solvent in a sealed vial.
- Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the suspension to separate the undissolved solid.
- Carefully withdraw a known volume of the clear supernatant.
- Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as HPLC with UV or fluorescence detection, or by gravimetric analysis after evaporating the solvent.[\[16\]](#)
- The solubility is expressed as mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

## pKa Determination by Acid-Base Titration

The pKa values of the ionizable carboxyl and amino groups can be determined by monitoring the pH of a solution of the amino acid as it is titrated with a strong acid and a strong base.[17][18][19]

Procedure:

- Dissolve a precisely weighed amount of the amino acid in a known volume of deionized water to create a solution of known concentration.
- Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
- Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Record the initial pH of the solution.
- Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 0.3 mL increments) and recording the pH after each addition until a low pH (e.g., 1.5) is reached.[17]
- Repeat the process in a separate experiment, titrating a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH) until a high pH (e.g., 12.5) is reached.[17]
- Plot the pH versus the equivalents of acid/base added. The resulting titration curve will show two inflection points.
- The pKa values correspond to the pH at the midpoints of the two buffering regions (the flat portions of the curve).  $pK_{a1}$  (carboxyl group) is the pH at which half an equivalent of base has been added to the fully protonated form, and  $pK_{a2}$  (amino group) is the pH at the midpoint between the first and second equivalence points.

## Purity and Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and determining the concentration of amino acids.[20] Since amino acids often lack a

strong UV chromophore, pre-column or post-column derivatization is typically required for sensitive detection.[\[21\]](#)[\[22\]](#)

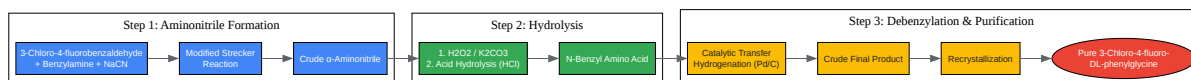
Procedure (Pre-column Derivatization with OPA/FMOC):

- Sample Preparation: Prepare a standard solution of **3-Chloro-4-fluoro-DL-phenylglycine** of known concentration in a suitable diluent (e.g., dilute HCl or a buffer). Prepare the unknown sample in the same diluent.
- Automated Derivatization: Use an HPLC autosampler programmed to perform the derivatization.
  - The autosampler mixes a small volume of the sample/standard with a borate buffer.
  - o-Phthalaldehyde (OPA) reagent is added to react with the primary amino group.
  - 9-Fluorenylmethyl-chloroformate (FMOC) reagent is then added to react with any secondary amino acids (though not applicable for phenylglycine, this is part of the standard method).[\[23\]](#)
- Chromatographic Separation:
  - Inject the derivatized sample onto a reversed-phase column (e.g., C18).[\[24\]](#)
  - Use a gradient elution with two mobile phases:
    - Mobile Phase A: An aqueous buffer (e.g., 40 mM phosphate buffer, pH 7.8).[\[23\]](#)
    - Mobile Phase B: A mixture of organic solvents (e.g., acetonitrile/methanol/water).[\[23\]](#)
  - Run a gradient from a low to a high percentage of Mobile Phase B to elute the derivatized amino acids.
- Detection:
  - Use a fluorescence detector. The OPA derivatives are typically excited at ~340 nm and detected at ~450 nm.[\[25\]](#)

- Alternatively, a Diode Array Detector (DAD) can be used, as the derivatives also absorb UV light (e.g., at 262 nm).[23]
- Quantification:
  - Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.
  - Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.

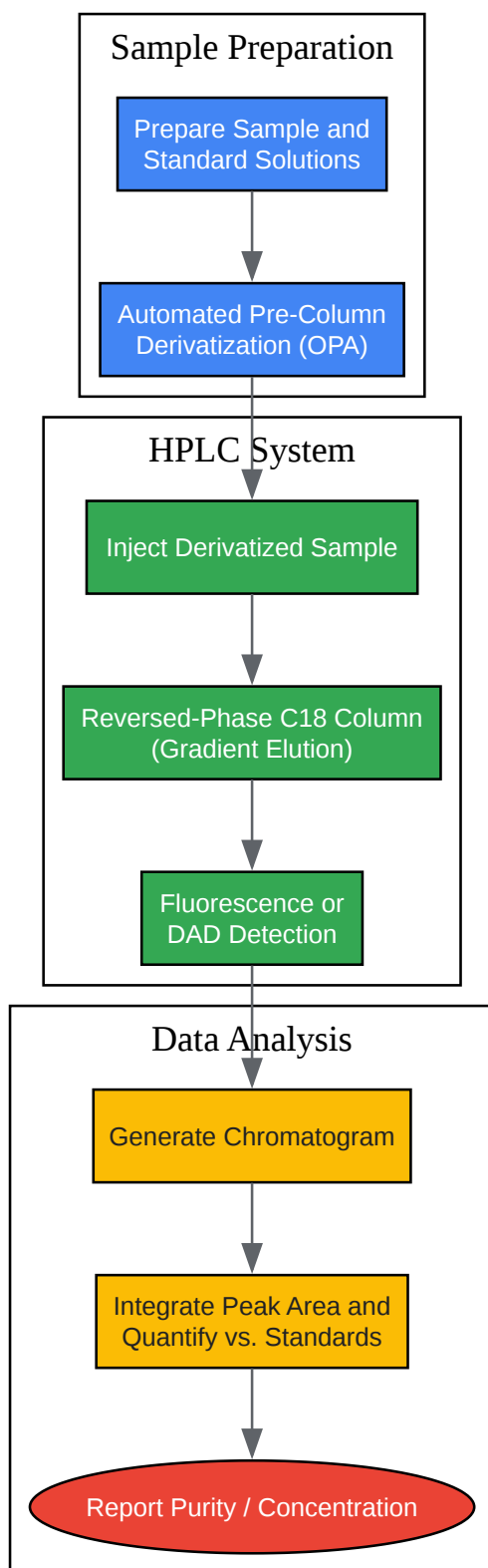
## Visualizations: Workflows and Logical Relationships

As no specific signaling pathways involving **3-Chloro-4-fluoro-DL-phenylglycine** are well-documented, the following diagrams illustrate the key experimental workflows described in this guide.



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Caption: Workflow for the synthesis of **3-Chloro-4-fluoro-DL-phenylglycine**.



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Caption: General workflow for HPLC analysis of amino acids.

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